N'-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]pyridine-2-carbohydrazide
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Overview
Description
N’-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]pyridine-2-carbohydrazide is a chemical compound with the molecular formula C14H11Cl2N3O This compound is known for its unique structure, which includes a pyridine ring and a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]pyridine-2-carbohydrazide typically involves the reaction of 3,4-dichlorobenzaldehyde with pyridine-2-carbohydrazide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a catalytic amount of acetic acid. The mixture is refluxed for several hours to ensure complete reaction, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Scientific Research Applications
N’-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]pyridine-2-carbohydrazide has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability.
Mechanism of Action
The mechanism of action of N’-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
N’-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]isonicotinohydrazide: Similar structure but with an isonicotinohydrazide group.
N’-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]-2-pyrazinecarbohydrazide: Contains a pyrazine ring instead of a pyridine ring.
Uniqueness
N’-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]pyridine-2-carbohydrazide is unique due to its specific combination of a pyridine ring and a hydrazide group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H11Cl2N3O |
---|---|
Molecular Weight |
308.2 g/mol |
IUPAC Name |
N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H11Cl2N3O/c1-9(10-5-6-11(15)12(16)8-10)18-19-14(20)13-4-2-3-7-17-13/h2-8H,1H3,(H,19,20)/b18-9- |
InChI Key |
MPAQGIFPQORSKD-NVMNQCDNSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=CC=N1)/C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=N1)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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